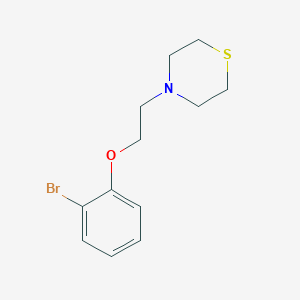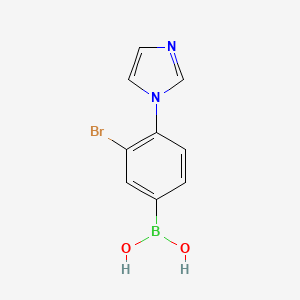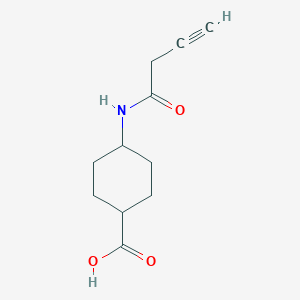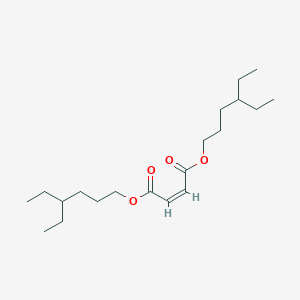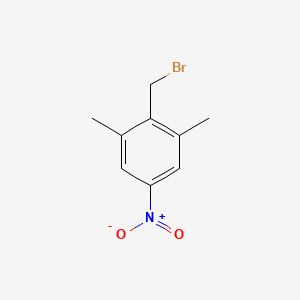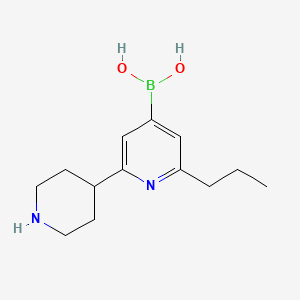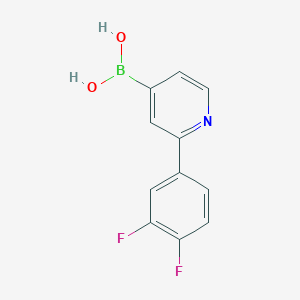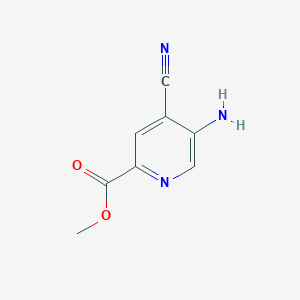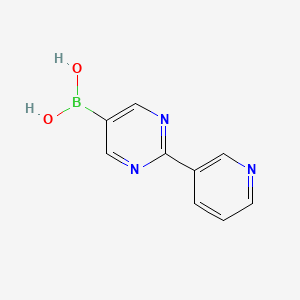
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, featuring a complex aromatic ring system with acetyl and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester typically involves the esterification of acetic acid with an alcohol derivative containing the desired aromatic structure. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, propyl ester: Similar structure with a propyl ester group.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, butyl ester: Similar structure with a butyl ester group.
Uniqueness
The uniqueness of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester lies in its specific ester group, which influences its reactivity and properties. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Número CAS |
1026-32-0 |
|---|---|
Fórmula molecular |
C13H15ClO4 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-13(16)7-18-12-5-8(2)11(14)6-10(12)9(3)15/h5-6H,4,7H2,1-3H3 |
Clave InChI |
NIROJEUWLSEEAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C(=C1)C)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



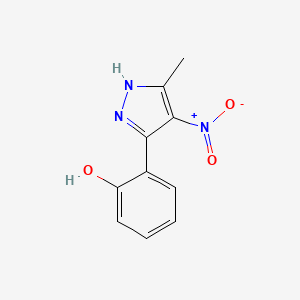
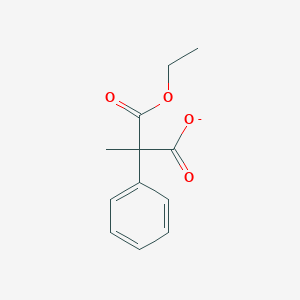
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
